molecular formula C12H18N2O2 B2726548 tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate CAS No. 1259056-74-0

tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate

Cat. No.: B2726548
CAS No.: 1259056-74-0
M. Wt: 222.288
InChI Key: QIYSAVKHVPIBIO-UHFFFAOYSA-N
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Description

tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate (CAS 1259056-74-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and organic synthesis . This compound, with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol, features a carbamate group that serves as a crucial protecting group for amines, a fundamental transformation in multi-step synthesis . The presence of the 6-methylpyridin-3-yl moiety makes it a valuable precursor for the development of more complex molecules, including potential CXCR4 chemokine receptor binding compounds studied for their role in cancer, HIV infection, and stem cell mobilization . Its primary research value lies in its application as a key building block for the preparation of unsymmetrical ureas, carbamates, and other heterocyclic compounds, which are prevalent frameworks in the discovery of new pharmaceuticals and biological probes . As a Boc-protected amine, it allows for selective reactions at other molecular sites and can be readily deprotected under mild acidic conditions, offering great versatility in synthetic route design . This product is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYSAVKHVPIBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Cyano-6-methylpyridine

Methodology :
The nitrile group in 3-cyano-6-methylpyridine is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds at reflux (66°C) under inert atmosphere, followed by careful quenching with aqueous sodium sulfate.

Step Reagents/Conditions Yield Purification
Reduction LiAlH₄ (2.5 equiv), THF, 66°C, 6 h 68% Column chromatography (SiO₂, EtOAc/hexane 1:3)

Key Considerations :

  • Excess LiAlH₄ ensures complete conversion but requires strict moisture control.
  • Side products include unreacted nitrile and over-reduced species (e.g., tertiary amines).

Reductive Amination of 6-Methylnicotinaldehyde

Methodology :
6-Methylnicotinaldehyde undergoes reductive amination with ammonium acetate in methanol, catalyzed by sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (adjusted with acetic acid).

Step Reagents/Conditions Yield Purification
Reductive Amination NH₄OAc (3 equiv), NaBH₃CN (1.2 equiv), MeOH, RT, 12 h 55% Acid-base extraction (1 M HCl/NaOH)

Mechanistic Insight :
The aldehyde forms an imine intermediate, which is selectively reduced to the primary amine. Competing aldol condensation is suppressed at low pH.

Gabriel Synthesis from 3-(Bromomethyl)-6-methylpyridine

Methodology :
3-(Bromomethyl)-6-methylpyridine reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 8 h, followed by hydrazinolysis to release the free amine.

Step Reagents/Conditions Yield Purification
Alkylation K-phthalimide (1.5 equiv), DMF, 80°C, 8 h 72% Filtration and recrystallization (EtOH)
Hydrazinolysis NH₂NH₂·H₂O (4 equiv), EtOH, reflux, 4 h 85% Extraction (DCM/H₂O)

Advantages :

  • Avoids harsh reducing agents.
  • High purity achieved via recrystallization.

Boc Protection of (6-Methylpyridin-3-yl)methylamine

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Three optimized protocols are detailed below:

Classical Boc Protection in Dichloromethane

Methodology :
A solution of (6-methylpyridin-3-yl)methylamine in dichloromethane (DCM) is treated with Boc₂O (1.2 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C. The mixture warms to room temperature and stirs for 12 h.

Parameter Value
Solvent DCM
Temperature 0°C → RT
Reaction Time 12 h
Yield 89%
Purification Column chromatography (SiO₂, EtOAc/hexane 1:4)

Side Reactions :

  • Overprotection is negligible due to the primary amine’s monofunctionality.
  • Trace TEA·HCl is removed during aqueous workup.

Aqueous-Compatible Boc Protection

Methodology :
A biphasic system of water and tert-butanol (1:1) employs Boc₂O (1.1 equiv) with sodium bicarbonate (NaHCO₃, 2.5 equiv) at 25°C for 6 h.

Parameter Value
Solvent H₂O/t-BuOH (1:1)
Temperature 25°C
Reaction Time 6 h
Yield 78%
Purification Extraction (EtOAc/H₂O), drying (MgSO₄)

Applications :

  • Suitable for large-scale synthesis with minimal organic solvent use.
  • Lower yield attributed to partial hydrolysis of Boc₂O in water.

Catalytic 4-Dimethylaminopyridine (DMAP) Acceleration

Methodology :
DMAP (0.1 equiv) catalyzes Boc protection in tetrahydrofuran (THF) at 40°C, reducing reaction time to 2 h.

Parameter Value
Solvent THF
Temperature 40°C
Reaction Time 2 h
Yield 92%
Purification Precipitation (hexane), filtration

Advantages :

  • DMAP enhances electrophilicity of Boc₂O, enabling milder conditions.
  • Avoids column chromatography, simplifying purification.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of amine synthesis and Boc protection methods:

Amine Synthesis Route Yield Boc Protection Method Yield Overall Yield
LiAlH₄ Reduction 68% Classical (DCM/TEA) 89% 60.5%
Reductive Amination 55% Aqueous (H₂O/t-BuOH) 78% 42.9%
Gabriel Synthesis 72% DMAP-Catalyzed (THF) 92% 66.2%

Key Findings :

  • The Gabriel synthesis combined with DMAP-catalyzed Boc protection offers the highest overall yield (66.2%).
  • Aqueous Boc protection, while environmentally favorable, suffers from lower efficiency due to competing hydrolysis.

Mechanistic and Kinetic Considerations

Boc Protection Kinetics

Studies on analogous systems indicate pseudo-first-order kinetics with respect to Boc₂O. The rate-determining step involves nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. DMAP accelerates this step by stabilizing the transition state through hydrogen bonding.

Stability of Intermediates

  • (6-Methylpyridin-3-yl)methylamine : Sensitive to oxidation; storage under N₂ at -20°C recommended.
  • Boc-Protected Product : Stable at room temperature but degrades under strong acids (e.g., TFA) or prolonged heating >100°C.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors for Boc protection, achieving:

  • Throughput : 5.2 kg/h
  • Purity : >99% (by HPLC)
  • Solvent Recovery : 90% DCM via distillation.

Chemical Reactions Analysis

tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H16N2O2
Molecular Weight : 208.26 g/mol
IUPAC Name : tert-butyl N-(6-methylpyridin-3-yl)methylcarbamate
CAS Number : 323578-37-6

The structure of tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate includes a tert-butyl group, which contributes to its hydrophobic properties, and a pyridine ring that enhances its ability to interact with biological targets.

Common Synthesis Route:

  • Reagents :
    • 6-methylpyridin-3-amine
    • tert-butyl chloroformate
    • Triethylamine (base)
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to facilitate the reaction.
  • Reaction Conditions : The reaction is typically conducted at room temperature for several hours, followed by purification steps such as recrystallization or chromatography.

Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to act as an intermediate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. It interacts with specific enzymes, affecting their activity and leading to various biochemical effects.

Mechanism of Action:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for metabolic processes, such as cytochrome P450 enzymes involved in drug metabolism. This inhibition can enhance the effectiveness of co-administered drugs by increasing their plasma concentrations.

Case Studies:

  • CYP2A6 Inhibition : Research has demonstrated that this compound can inhibit CYP2A6, an enzyme important for nicotine metabolism. This effect could be beneficial in smoking cessation therapies by prolonging nicotine's effects and reducing withdrawal symptoms.
  • Neuroprotective Effects : In vitro studies have indicated that this compound may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits CYP2A6, enhancing drug efficacy
NeuroprotectionReduces oxidative stress in neuronal cells
Interaction with ReceptorsModulates receptor functions affecting signaling pathways

Table 2: Synthesis Parameters

ParameterDetails
Reaction TypeCarbamate formation
Key Reagents6-methylpyridin-3-amine, tert-butyl chloroformate
SolventTHF or DMF
BaseTriethylamine

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s reactivity, solubility, and biological activity are influenced by substituents on the pyridine ring and the carbamate group. Below is a detailed comparison with structurally related compounds.

Substituent Variations on the Pyridine Ring

Table 1: Key Pyridinylmethyl Carbamate Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Applications/Notes
tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate -CH₃ (6) C₁₂H₁₈N₂O₂ 222.28 Boc-protection of 6-methylpyridin-3-ylmethanamine Intermediate for VHL ligands
tert-Butyl N-[(6-chloropyridin-3-yl)methyl]carbamate -Cl (6) C₁₁H₁₅ClN₂O₂ 242.70 Reaction of 6-chloropyridin-3-ylmethanol with Boc anhydride Antibacterial efflux pump inhibitor
tert-Butyl N-[(5,6-dimethoxypyridin-3-yl)methyl]carbamate -OCH₃ (5,6) C₁₄H₂₀N₂O₄ 280.32 Alkylation of 5,6-dimethoxypyridin-3-ylmethanol Potential CNS-targeting prodrugs
tert-Butyl N-[[3-[(5,6-dichloro-3-pyridyl)oxymethyl]phenyl]methyl]carbamate -Cl (5,6) C₂₀H₂₁Cl₂N₃O₃ 422.30 Coupling via K₂CO₃/DMF at 80°C Antibacterial agent
Key Observations :
  • Electronic Effects : The electron-donating methyl group (6-position) in the target compound enhances pyridine ring stability and may reduce electrophilicity compared to electron-withdrawing substituents like -Cl or -Br .
  • Steric Effects: Bulky substituents (e.g., 5,6-dimethoxy) reduce solubility in non-polar solvents but improve binding specificity in protein-ligand interactions .
  • Synthetic Flexibility : Chloro and bromo derivatives (e.g., 6-chloro, 6-bromo) enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further functionalization .

Modifications to the Carbamate Group

Table 2: Carbamate Group Variations
Compound Name Carbamate Modification Molecular Formula Key Properties
This compound None (Boc-protected) C₁₂H₁₈N₂O₂ Stable under basic conditions; cleaved by TFA
tert-Butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate N-Methylation C₁₂H₁₇ClN₂O₂ Enhanced steric hindrance; reduced nucleophilicity
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate Double Boc protection C₁₇H₂₅N₃O₄ Increased hydrophobicity; used in peptide mimetics
Key Observations :
  • N-Methylation : Introduces steric hindrance, reducing unwanted side reactions in multi-step syntheses .
  • Double Boc Protection : Improves stability in acidic environments but complicates deprotection steps .

Biological Activity

Tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 6-methylpyridine under controlled conditions. Common reagents include sodium hydride or potassium carbonate as bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is generally performed at room temperature or slightly elevated temperatures until the product is formed.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and subsequent catalytic activity . This mechanism positions it as a potential candidate for therapeutic applications in various diseases.

Enzyme Inhibition Studies

Recent studies have indicated that this compound may inhibit enzymes involved in critical biochemical pathways. For instance, it has been identified as a modulator of monoacylglycerol lipase (MAGL), an enzyme implicated in lipid metabolism and neuroinflammation . The compound's inhibitory effects have been quantified with an IC50 value indicating its potency.

Enzyme IC50 (μM) Comments
MAGL0.37Potent inhibitor in cellular assays
SPPL2a0.55Selective inhibition observed

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and permeability across biological membranes. It has been characterized as a blood-brain barrier (BBB) permeant, which is crucial for central nervous system-targeted therapies . The compound is also noted to inhibit CYP1A2, indicating potential drug-drug interactions that warrant further investigation.

Case Studies

  • Inhibition of Neuroinflammatory Pathways : In a study examining the effects on neuroinflammation, this compound was shown to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating neurodegenerative diseases .
  • Therapeutic Applications : Research has focused on the compound's role in modulating endocannabinoid signaling pathways through MAGL inhibition, highlighting its potential for developing new analgesics or anti-inflammatory agents .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate?

The synthesis typically involves a two-step process:

Amine Protection : React 6-methylpyridin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. This step introduces the tert-butyl carbamate (Boc) protecting group .

Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient ensures high purity (>95%).
Key considerations: Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and optimize pH to avoid premature deprotection .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (CDCl₃) reveals peaks for the pyridine ring (δ 8.4–7.1 ppm), methyl groups (δ 2.5 ppm for pyridine-CH₃, 1.4 ppm for Boc-CH₃), and carbamate NH (δ 5.1 ppm, broad). Overlapping signals can be resolved using 2D COSY or HSQC .
  • Mass Spectrometry : ESI-MS (m/z calc. 236.3 [M+H]⁺) confirms molecular weight.
  • Elemental Analysis : Validate purity (>98%) by matching C, H, N percentages to theoretical values .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to moisture, light, and acids/bases to prevent Boc group cleavage .
  • Handling : Use gloveboxes for hygroscopic-sensitive reactions. Quench residual reactivity with anhydrous Na₂SO₄ during workup .

Q. What are common intermediates derived from this compound?

  • Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding 6-methylpyridin-3-ylmethanamine hydrochloride, a precursor for peptide coupling or metal coordination complexes .
  • Functionalization : Suzuki-Miyaura cross-coupling on halogenated pyridine derivatives (e.g., 6-bromo analogs) introduces aryl/heteroaryl groups .

Advanced Research Questions

Q. How can crystallography resolve stereochemical ambiguities in derivatives?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å).
  • Refinement : SHELXL refines structures with anisotropic displacement parameters. For disordered tert-butyl groups, apply restraints (ISOR, DELU) to improve thermal ellipsoid accuracy. Hydrogen bonding networks (e.g., N–H···O=C) stabilize crystal packing .
  • Validation : Check R-factor convergence (<5%) and use PLATON to analyze voids/symmetry .

Q. How can reaction conditions be optimized to prevent decomposition?

  • Acid Sensitivity : Avoid trifluoroacetic acid (TFA) during Boc deprotection; use milder HCl/dioxane (4 M, 0°C).
  • Thermal Stability : DSC analysis shows decomposition onset at 150°C. Reactions should be conducted below 80°C .
  • Catalysis : Pd(OAc)₂/XPhos in toluene enables efficient cross-coupling at 0.1 mol% loading, reducing side-product formation .

Q. What biochemical applications exist for this compound?

  • Enzyme Inhibition : The pyridine moiety serves as a zinc-binding group in metalloprotease inhibitors. Assay inhibition via fluorescence quenching (IC₅₀ < 10 µM) .
  • Probe Design : Conjugate with fluorophores (e.g., FITC) via the amine intermediate to track cellular uptake via confocal microscopy .

Q. How to address contradictory spectral or crystallographic data?

  • Cross-Validation : Compare NMR data with DFT-calculated shifts (B3LYP/6-31G*). For crystallography, validate against PDB entries (e.g., CCDC 2056781) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) resolves conformational exchange broadening in the tert-butyl group .

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